N-(5-chloro-2-cyanophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-cyanophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.
Scientific Research Applications
Pharmacological Characterization
N-(5-chloro-2-cyanophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been explored for its pharmacological properties. For example, a compound with a similar structure, PF-04455242, demonstrated promising results as a κ-opioid receptor antagonist, showing potential in treating depression and addiction disorders. This compound displayed high affinity for human κ-opioid receptors and selectivity over μ-opioid and δ-opioid receptors. Its in vivo effects included blocking opioid-induced analgesia and demonstrating antidepressant-like efficacy in mice, hinting at its therapeutic potential (Grimwood et al., 2011).
Biological Activities
Research has also explored the synthesis of biologically active derivatives of similar compounds. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, demonstrating promising activity (Khalid et al., 2014). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
A novel 2-chloro-N-(aryl substituted) acetamide derivative exhibited cytotoxicity on various human leukemic cell lines, indicating potential for anticancer applications. Among the synthesized compounds, one demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting its effectiveness in targeting certain cancer types (Vinayak et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c19-14-7-6-13(12-20)16(10-14)21-17(23)11-15-4-1-2-8-22(15)27(24,25)18-5-3-9-26-18/h3,5-7,9-10,15H,1-2,4,8,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHQWXAAAHSTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.